ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a synthetic small molecule characterized by a chromen-4-one core substituted with hydroxy (7-position), trifluoromethyl (2-position), and piperidin-1-ylmethyl (8-position) groups. The chromen ring is linked via an ether bond to an ethyl benzoate moiety at the 3-position. The compound’s piperidine moiety may enhance solubility and influence target binding through steric or electronic effects .
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO6/c1-2-33-24(32)15-6-8-16(9-7-15)34-22-20(31)17-10-11-19(30)18(14-29-12-4-3-5-13-29)21(17)35-23(22)25(26,27)28/h6-11,30H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSAYTGOBCLTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group on the chromen core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the chromen derivative with ethyl 4-hydroxybenzoate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies to investigate its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Ethyl Benzoate Derivatives
Several ethyl benzoate derivatives share structural motifs with the target compound (Table 1). For instance:
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings instead of chromen-4-one, with phenethylamino linkers .
- Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate () differs by replacing the trifluoromethyl group with a methyl group and substituting piperidine with 4-methylpiperazine.
Key Differences :
- Core Heterocycle: Chromen-4-one vs. pyridazine or benzoxazine (as in Imp.
- Substituents : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or halogenated groups in analogues .
- Linker Motifs: Ether bonds (target compound) vs. phenethylamino or thioether linkers (I-6373, I-6473) affect conformational flexibility and target engagement .
Table 1. Structural Comparison of Ethyl Benzoate Analogues
Computational Similarity Analysis
Tanimoto Coefficient and Fingerprint Methods :
- The target compound’s Morgan fingerprints (radius 3) were compared to analogues using Tanimoto coefficients (). Compounds like the methyl-substituted chromen derivative () showed ~75% similarity, whereas pyridazine-based analogues () scored <50%, indicating significant structural divergence .
- Murcko Scaffolds : The chromen-4-one scaffold clusters separately from pyridazine or benzoxazine cores in chemical space networks, emphasizing divergent bioactivity profiles .
Docking Affinity Variability :
- Trifluoromethyl groups (target compound) enhance hydrophobic interactions compared to methyl groups, as observed in docking simulations with cytochrome P450 enzymes .
Bioactivity and Proteomic Interaction Profiles
- CANDO Platform Analysis : The target compound’s proteomic interaction signature () was compared to analogues. It shared <30% similarity with pyridazine derivatives () but >60% with the methyl-substituted chromen analogue (), suggesting overlapping multitarget effects .
- NCI-60 Dataset : Hierarchical clustering of bioactivity profiles () revealed that the target compound groups with chromen-4-one derivatives (e.g., ) rather than pyridazines, correlating with shared antiproliferative activity in cancer cell lines .
Pharmacokinetic and ADMET Comparisons
- Solubility : The trifluoromethyl group in the target compound reduces aqueous solubility compared to methyl analogues but improves membrane permeability .
- Metabolic Stability : Piperidine-containing compounds exhibit slower hepatic clearance than piperazine derivatives due to reduced susceptibility to CYP3A4 oxidation .
- Toxicity : Impurities like Imp. F(EP) () with N-oxide moieties show higher cytotoxicity than the target compound, highlighting the importance of substituent choice .
Biological Activity
Ethyl 4-({7-hydroxy-4-oxo-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a chromenone core substituted with various functional groups, including a piperidinyl moiety and trifluoromethyl group. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H20F3N2O4 |
| Molecular Weight | 403.38 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not specified |
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar derivatives. For instance, fluorinated 7-hydroxycoumarin derivatives demonstrated significant antifungal activity against various fungi. The compound may exhibit similar properties due to the presence of the chromenone structure, which is known for its bioactivity.
Case Study: Antifungal Efficacy
In vitro assays have shown that compounds with structural similarities to this compound can inhibit fungal growth effectively. For example:
| Compound | Target Fungus | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| Compound A | Botrytis cinerea | 90.1 |
| Compound B | Alternaria solani | 86.2 |
| Ethyl Compound | Hypothetical Target | TBD |
Antibacterial Activity
The antibacterial potential of related compounds has also been documented. Studies indicate that derivatives with similar piperidine and chromenone structures show promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 30 |
| Ethyl Compound | Hypothetical Target | TBD |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in cell wall synthesis or metabolic pathways in fungi and bacteria.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis : Some derivatives have been shown to affect DNA or RNA synthesis, which could be a potential mechanism for this compound as well.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or chromenone core can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Piperidine Substituents : Variations in the piperidine substituents have been linked to enhanced antifungal activity.
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with increased lipophilicity, enhancing membrane penetration.
- Hydroxyl Groups : Hydroxyl substitutions on the chromenone core are critical for maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
